molecular formula C21H18N2O3 B2548887 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone CAS No. 477333-92-9

1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone

Cat. No.: B2548887
CAS No.: 477333-92-9
M. Wt: 346.386
InChI Key: CICDFKKRNUNKHI-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is an organic compound that features a biphenyl group and a nitroaniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Nitroaniline Moiety: The nitroaniline group can be introduced through nitration of aniline, followed by reduction to form 3-nitroaniline.

    Coupling of the Biphenyl and Nitroaniline Groups: The final step involves coupling the biphenyl group with the nitroaniline moiety through a condensation reaction, typically using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine gas for halogenation or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-aminoaniline derivatives.

    Substitution: Formation of halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but with the nitro group in the ortho position.

    4-Nitroaniline: Similar structure but with the nitro group in the para position.

    1,1’-Biphenyl-4-yl-3-(4-nitroanilino)-1-propanone: Similar structure but with the nitro group in the para position on the aniline ring.

Uniqueness

1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is unique due to the specific positioning of the nitro group on the aniline ring and the presence of the biphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-nitroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(13-14-22-19-7-4-8-20(15-19)23(25)26)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDFKKRNUNKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-92-9
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(3-NITROANILINO)-1-PROPANONE
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